N-[1-(furan-2-yl)ethyl]-2-iodoaniline
Description
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
InChI |
InChI=1S/C12H12INO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
KAEWVMGKSXTYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Synthesis Methodologies of N 1 Furan 2 Yl Ethyl 2 Iodoaniline
Precursor Synthesis and Functionalization Strategies
The assembly of the core building blocks for N-[1-(furan-2-yl)ethyl]-2-iodoaniline requires specific and efficient synthetic methods for each component.
The furan (B31954) ring, a cornerstone of the target molecule, is commonly synthesized through various cyclization reactions. The Paal-Knorr synthesis stands out as one of the most important and widely used methods for preparing furans. organic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.org The choice of acidic conditions is crucial, with catalysts like trifluoroacetic acid being effective. organic-chemistry.org
Beyond the Paal-Knorr reaction, other notable cyclization strategies include:
Fiest-Benary Furan Synthesis: This method utilizes the reaction of α-halo ketones with β-dicarbonyl compounds. pharmaguideline.com
Rhodium(III)-Catalyzed Cyclization: A modern approach involves the reaction of acrylic acids with α-diazocarbonyl compounds, which proceeds through vinyl C-H activation. acs.org This method is valued for its broad functional group tolerance. acs.org
Intramolecular Cyclization: Unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation, followed by dehydration, to yield fused furan rings. nih.gov
These methods provide versatile routes to substituted furans, which can then be further functionalized.
To construct the 1-(furan-2-yl)ethyl moiety, an ethyl group must be introduced onto the furan ring. A highly effective and common method to achieve this is not direct alkylation, but rather a two-step acylation-reduction sequence. The Friedel-Crafts acylation of furan with acetic anhydride, often using a mild catalyst such as phosphoric acid or boron trifluoride, yields 2-acetylfuran (B1664036). pharmaguideline.comgoogle.com This ketone is a key intermediate for the final coupling step.
Direct Friedel-Crafts alkylation of furan is often challenging due to the ring's sensitivity to the acidic conditions required, which can lead to polymerization. pharmaguideline.comacs.org However, palladium-catalyzed direct C-H alkylation methods have been developed that tolerate a broad range of functional groups and provide α-alkylfurans in moderate to good yields under practical conditions. rsc.org Another advanced strategy involves a three-component stereospecific alkylation using furan-derived boronate complexes and alkyl iodides, which proceeds through a radical pathway initiated by photoredox catalysis. bris.ac.uk
For the synthesis of this compound, the most direct precursor is 2-acetylfuran, which is then coupled with 2-iodoaniline (B362364).
The synthesis of the 2-iodoaniline precursor requires the selective introduction of an iodine atom onto the aniline (B41778) ring at the ortho position. Direct iodination of aniline typically results in a mixture of ortho and para isomers, with para-substitution being favored. manac-inc.co.jp Furthermore, anilines are highly activated and can be prone to decomposition or polymerization with elemental iodine. manac-inc.co.jp
To achieve selective ortho-iodination, several strategies have been developed:
Diazotization-Sandmeyer Reaction: A classic and reliable route begins with o-nitroaniline. This starting material undergoes diazotization, followed by a reaction with potassium iodide, to produce o-iodonitrobenzene. guidechem.com A subsequent reduction step yields the desired 2-iodoaniline. guidechem.com Improving this process by slowly adding the diazonium salt solution to the potassium iodide solution can significantly reduce side reactions and increase the yield. guidechem.com
Directed C-H Iodination: Modern methods allow for site-selective C-H iodination of aniline derivatives using directing groups. acs.orgacs.org This approach uses mild iodinating reagents like 2-nitrophenyl iodides in a formal C–H/C–I metathesis reaction. acs.orgacs.org
Iodination with Iodine and Copper(II) Acetate (B1210297): A facile method for synthesizing aryl-iodide derivatives involves using iodine and copper(II) acetate in acetic acid, which can afford the corresponding iodo compound in good yields. buet.ac.bd
The formation of the 2-iodoaniline derivative is intrinsically linked to the iodination method employed. The most common industrial and laboratory-scale synthesis involves a two-step process starting from a readily available precursor.
A typical synthetic route is as follows:
Nitration: Benzene (B151609) is nitrated to form nitrobenzene.
Halogenation & Separation (less common): Introducing iodine at this stage is difficult. A more standard approach starts with a pre-functionalized aniline or nitrobenzene.
Synthesis from o-Nitroaniline: The most practical pathway involves the reduction of o-iodonitrobenzene. O-Iodonitrobenzene itself is synthesized from o-nitroaniline via a Sandmeyer-type reaction. guidechem.com The reduction of the nitro group to an amine is commonly achieved using reducing agents like iron in the presence of an acid (e.g., hydrochloric acid) or in an ammonium (B1175870) chloride buffer solution, which offers milder conditions. guidechem.com
Another practical route involves the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) using iodine and potassium iodide under oxygen pressure, which provides a transition-metal-free pathway to 2-iodoanilines. rsc.org
Coupling and Amidation Strategies
With the precursors, 2-acetylfuran and 2-iodoaniline, in hand, the final step is to form the C-N bond that connects the ethyl group to the aniline nitrogen.
The formation of the N-[1-(furan-2-yl)ethyl] bond can be achieved through several powerful C-N coupling reactions.
Reductive Amination: This is arguably the most direct and efficient method for synthesizing the target compound from 2-acetylfuran and 2-iodoaniline. The reaction proceeds in a one-pot fashion where the ketone (2-acetylfuran) and the amine (2-iodoaniline) first condense to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. mdpi.commdpi.comorganic-chemistry.org Various reducing agents can be employed, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. organic-chemistry.org This method is widely used for its operational simplicity and high yields. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgnumberanalytics.com While typically used to couple an amine with an aryl halide, a variation could be envisioned. For instance, if 1-(furan-2-yl)ethan-1-amine were synthesized first, it could be coupled with a di-iodinated benzene derivative, although this is a less direct route. The Buchwald-Hartwig reaction is renowned for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org Nickel-catalyzed versions of this reaction also exist, offering a more cost-effective alternative to palladium. nih.gov
The following interactive table summarizes plausible reaction conditions for the key reductive amination step.
Interactive Data Table: Reductive Amination of 2-Acetylfuran with 2-Iodoaniline
| Parameter | Value | Description |
| Reactant 1 | 2-Acetylfuran | The ketone component. |
| Reactant 2 | 2-Iodoaniline | The amine component. |
| Reaction Type | Reductive Amination | Forms an imine intermediate, followed by reduction. |
| Common Reducing Agents | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), H₂ with catalyst (e.g., Pd/C, Ni) | Select the desired reducing agent. NaBH(OAc)₃ is mild and selective for imines. |
| Typical Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (for catalytic hydrogenation) | The solvent choice depends on the reducing agent used. |
| Catalyst (if applicable) | Acetic Acid (often used to catalyze imine formation), Pd/C, Raney Ni | An acid catalyst can accelerate the initial condensation step. |
| Temperature | Room Temperature to 50°C | The reaction is typically run under mild temperature conditions. |
| General Yield | Good to Excellent | Reductive amination is generally a high-yielding transformation. |
Amination Approaches
Amination processes provide a direct route to the target molecule, typically through one of two main pathways: reductive amination or direct N-alkylation.
N-Alkylation: A more traditional approach involves the direct alkylation of 2-iodoaniline with a suitable 1-(furan-2-yl)ethyl electrophile, such as 1-(furan-2-yl)ethyl bromide or tosylate. This reaction is a nucleophilic substitution where the amino group of 2-iodoaniline attacks the electrophilic carbon of the ethyl group, displacing the leaving group. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.
| Amination Method | Reactants | Key Features | Typical Conditions |
| Reductive Amination | 2-Iodoaniline, 2-Acetylfuran | Forms an imine intermediate, followed by in-situ reduction. Water is the main byproduct. mdpi.com | Reducing agents (e.g., NaBH4, NaBH(OAc)3), protic or aprotic solvent. |
| N-Alkylation | 2-Iodoaniline, 1-(furan-2-yl)ethyl halide | Direct nucleophilic substitution. Requires a base. | Base (e.g., K2CO3, Et3N), polar aprotic solvent (e.g., DMF, Acetonitrile). |
Catalytic Systems in Synthesis
Transition metal catalysis offers powerful and versatile methods for constructing the C-N bond in this compound, often with higher yields and better functional group tolerance than traditional methods.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation. scispace.com This method would involve the reaction of 2-iodoaniline with 1-(furan-2-yl)ethanamine (B1293880) or, more commonly, the coupling of an aryl halide like 1,2-diiodobenzene (B1346971) or 2-bromoiodobenzene with 1-(furan-2-yl)ethanamine. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the carbon-iodine bond of the aryl iodide. Subsequent coordination of the amine and reductive elimination forms the desired product and regenerates the catalyst. scispace.comnih.gov The choice of ligand is critical to the success of these reactions.
| Catalyst System | Ligand Type | Base | Solvent | Typical Temperature |
| Pd(OAc)2 / Pd2(dba)3 | Buchwald-type phosphines (e.g., XPhos, SPhos) | NaOt-Bu, K3PO4 | Toluene, Dioxane | 80-110 °C |
| PdCl2(PPh3)2 | Triphenylphosphine (PPh3) | Et3N, Cs2CO3 | Acetonitrile (B52724), DMF | 40-100 °C scispace.com |
Copper-Mediated Transformations
Copper-catalyzed N-arylation, known as the Ullmann condensation or Ullmann-type coupling, is a classic and cost-effective alternative to palladium catalysis. researchgate.net This reaction would couple 2-iodoaniline with a 1-(furan-2-yl)ethyl-containing species in the presence of a copper catalyst. researchgate.net Modern variations of this reaction often use ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling under milder conditions and improve yields. researchgate.netbeilstein-journals.org Activated copper is often used to facilitate the reaction. researchgate.net
| Copper Source | Ligand | Base | Solvent | Typical Temperature |
| CuI, Cu2O, CuSO4 | 1,10-Phenanthroline, DMEDA, Deanol researchgate.net | K2CO3, K3PO4 | Dibutyl ether, DMF, Water beilstein-journals.org | 100-180 °C |
| Activated Copper Powder | None | K2CO3 | Dibutyl ether | Reflux researchgate.net |
Metal-Free Synthetic Pathways
While catalytic methods are dominant, metal-free pathways offer advantages by avoiding potential metal contamination in the final product. researchgate.net One potential route is a nucleophilic aromatic substitution (SNAr) reaction. However, this typically requires strong electron-withdrawing groups on the aromatic ring to activate it, which are absent in 2-iodoaniline.
A more plausible metal-free approach involves the generation of a reactive intermediate. For instance, methods that generate an aryne intermediate from 2-iodoaniline could be trapped by 1-(furan-2-yl)ethanamine. Another strategy involves using iodine-based reagents to promote cyclization or bond formation. For example, N-iodosuccinimide (NIS) can mediate cascade C-N bond formation and aromatization reactions under mild, metal-free conditions. researchgate.net Furthermore, a transition-metal-free synthesis using reagents like methanesulfonic acid (MSA) and NaI has been shown to be effective for constructing related heterocyclic systems. mdpi.com
| Method | Key Reagent/Condition | Mechanism | Reference Concept |
| Aryne Intermediate | Strong base (e.g., NaNH2) | Elimination-addition | General aryne chemistry |
| Iodonium-mediated | N-Iodosuccinimide (NIS) | Cascade C-N bond formation/aromatization | researchgate.net |
| Acid/Iodide Promoted | MSA / NaI | Aza-Michael addition and intramolecular annulation | mdpi.com |
| BF3·Et2O Mediated | Boron trifluoride etherate | Formal [4+1] cycloaddition | nih.govresearchgate.net |
Stereoselective Synthesis Approaches
Creating a specific stereoisomer of this compound requires a stereoselective synthetic strategy, as the ethyl group's connection to the furan ring creates a chiral center.
Chiral Auxiliaries and Catalysts
The most direct method to achieve enantioselectivity is to use an enantiomerically pure starting material, such as (R)- or (S)-1-(furan-2-yl)ethanamine. This amine can be prepared through methods like the asymmetric reduction of 2-acetylfuran using a chiral catalyst. Once the chiral amine is obtained, it can be used in any of the previously mentioned palladium or copper-catalyzed coupling reactions to produce the corresponding enantiomer of the final product.
Alternatively, asymmetric catalysis can be employed directly in the C-N bond-forming step. csic.es This involves using a prochiral amine and an achiral aryl iodide with a transition metal complexed to a chiral ligand. In a palladium-catalyzed reaction, chiral phosphine (B1218219) ligands like BINAP or Josiphos can be used to induce asymmetry. core.ac.uk Similarly, chiral ligands can be developed for copper-catalyzed systems. The catalyst's chiral pocket environment dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other. csic.es Chiral iodoarene catalysts, synthesized from precursors like iodoaniline derivatives, have also been developed for stereoselective functionalization, highlighting the potential for catalyst-controlled stereochemistry. acs.org
| Approach | Description | Key Components | Reference Concept |
| Chiral Substrate | Use of enantiopure (R)- or (S)-1-(furan-2-yl)ethanamine. | Asymmetric reduction of 2-acetylfuran. | Substrate-controlled synthesis |
| Asymmetric Catalysis | A chiral catalyst transfers stereochemical information to the product. | Chiral ligands (e.g., BINAP, Box, Pybox) with Pd or Cu. csic.es | Catalyst-controlled synthesis core.ac.ukresearchgate.net |
| Chiral Auxiliaries | A temporary chiral group is attached to a reactant to direct the stereochemistry. | Evans auxiliaries, (S)-methyl lactate (B86563) derivatives. acs.org | Auxiliary-controlled synthesis |
Diastereoselective and Enantioselective Pathways
The creation of the single stereocenter in this compound necessitates a synthesis pathway that is either diastereoselective or, more directly, enantioselective. Asymmetric reductive amination is a premier strategy for producing chiral amines. rsc.org In recent years, biocatalysis, particularly the use of Imine Reductases (IREDs), has emerged as a powerful and highly selective method for this purpose, often outperforming traditional chemical catalysts in terms of enantioselectivity and sustainability. rsc.org
An enantioselective pathway for the synthesis of this compound would involve the direct reduction of the imine formed between 2-acetylfuran and 2-iodoaniline using a chiral catalyst. Imine reductase enzymes are particularly well-suited for this transformation. rsc.org These enzymes, through their precisely shaped active sites, can differentiate between the two faces of the imine, leading to the preferential formation of one enantiomer of the amine product. The process is typically conducted under mild conditions in aqueous media, aligning with green chemistry principles. rsc.org
The selection of a specific IRED from a library of variants allows for the targeting of either the (R) or (S) enantiomer of the desired product. The efficiency and selectivity of the biocatalytic reaction depend on the enzyme's ability to accept both the furan-containing imine substrate and a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction. rsc.org
Table 1: Key Approaches for Enantioselective Reductive Amination
| Method | Catalyst Type | Typical Conditions | Key Advantages |
| Biocatalysis | Imine Reductase (IRED) | Aqueous buffer, Room temp. | High enantioselectivity (>99% ee), Mild conditions, Green |
| Homogeneous Catalysis | Chiral Metal Complex (e.g., Ru, Ir, Rh) | Organic solvent, H₂ gas | Broad substrate scope |
| Chiral Auxiliary | Use of a chiral amine | Multi-step, Stoichiometric use | Well-established, predictable |
This table presents general methodologies applicable to the asymmetric synthesis of chiral amines, including the target compound, based on established chemical principles. rsc.orgacsgcipr.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is critical for developing sustainable manufacturing processes. This involves careful consideration of solvent choice to minimize environmental impact and designing reactions that are efficient in their use of atoms. acsgcipr.orgfrontiersin.org
Solvent Selection and Alternatives in Synthesis
The choice of solvent is paramount in green chemistry. Historically, reductive aminations have often been performed in chlorinated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE). researchgate.netacsgcipr.org These solvents are now recognized as environmentally undesirable. Modern approaches favor the use of greener alternatives that are less toxic and have a smaller environmental footprint.
For the reductive amination of 2-acetylfuran with 2-iodoaniline, several greener solvents would be viable alternatives. Ethyl acetate (EtOAc) has been identified as a broadly comparable solvent to DCE for many reductive aminations, particularly those using borohydride-based reagents. researchgate.netrsc.org Other recommended solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), isopropyl alcohol (IPA), and dimethyl carbonate. researchgate.net While alcohols are generally considered green solvents, their use in catalytic hydrogenations requires caution, as they can sometimes undergo oxidation on the catalyst surface, leading to undesired byproducts. acsgcipr.org The selection of an optimal green solvent requires balancing reaction performance with environmental and safety factors.
Table 2: Comparison of Solvents for Reductive Amination
| Solvent | Classification | Greenness Rating | Comments |
| 1,2-Dichloroethane (DCE) | Chlorinated | Undesirable | Historically common, but toxic and environmentally persistent. researchgate.net |
| Dichloromethane (DCM) | Chlorinated | Undesirable | Frequently used, but a suspected carcinogen with high volatility. acsgcipr.org |
| Ethyl Acetate (EtOAc) | Ester | Recommended | Good, general-purpose green alternative to chlorinated solvents. researchgate.netacsgcipr.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Recommended | Bio-derived solvent with a good environmental profile. researchgate.net |
| Isopropyl Alcohol (IPA) | Alcohol | Acceptable | Green solvent, but potential for side-reactions in some catalytic systems. researchgate.netacsgcipr.org |
| Water | Water | Ideal | The greenest solvent, primarily used in biocatalytic reactions (e.g., with IREDs). rsc.org |
This table is based on data from solvent selection guides for reductive amination processes. researchgate.netacsgcipr.org
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. rsc.org A higher atom economy signifies a more efficient and less wasteful process.
The synthesis of this compound via direct reductive amination using hydrogen gas (H₂) as the reductant is highly atom-economical. In this ideal scenario, the only byproduct is water.
Reaction: C₆H₆O₂ (2-acetylfuran) + C₆H₆IN (2-iodoaniline) + H₂ → C₁₂H₁₂INO (Product) + H₂O
An alternative, related N-alkylation strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method. nih.gov In this case, 2-iodoaniline would be reacted with 1-(furan-2-yl)ethanol. The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone intermediate in situ, which then undergoes reductive amination, with the borrowed hydrogen being returned in the reduction step. This method is also highly atom-economical, as the only formal byproduct is water, and it avoids the need for an external reductant like H₂ or a stoichiometric metal hydride. nih.govresearchgate.net
Table 3: Atom Economy of Synthetic Pathways to this compound
| Reaction Pathway | Reactants | Reducing Agent | Byproducts | Theoretical Atom Economy |
| Direct Reductive Amination | 2-Acetylfuran, 2-Iodoaniline | H₂ | H₂O | 94.9% |
| Borrowing Hydrogen | 1-(Furan-2-yl)ethanol, 2-Iodoaniline | None (Catalytic) | H₂O | 94.9% |
| Reductive Amination (Hydride) | 2-Acetylfuran, 2-Iodoaniline | NaBH₄ | NaBO₂, H₂, H₂O | < 50% (highly dependent on stoichiometry) |
Atom economy is calculated as (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100. The calculation for the hydride reaction is illustrative and can vary.
Reactivity and Chemical Transformations of N 1 Furan 2 Yl Ethyl 2 Iodoaniline
Transformations Involving the Aniline (B41778) Moiety
The aniline portion of the molecule, specifically the secondary amine, is a primary site for chemical modification through functionalization of the nitrogen atom. The iodobenzene (B50100) ring, influenced by the secondary amine substituent, can also undergo aromatic substitution reactions.
N-Functionalization Reactions
The nitrogen atom in N-[1-(furan-2-yl)ethyl]-2-iodoaniline, being a secondary amine, is nucleophilic and can readily participate in various N-functionalization reactions. These reactions are fundamental for introducing a wide array of functional groups, thereby modifying the molecule's steric and electronic properties. Common N-functionalization reactions for secondary anilines include N-alkylation and N-acylation.
N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved under various conditions. A common method involves the use of a base to deprotonate the amine, generating a more potent nucleophile that can then react with an alkyl halide. Strong bases like sodium hydride are often employed for the deprotonation of less reactive amines. Alternatively, phase-transfer catalysis can be utilized to facilitate the alkylation of amidothiophosphoryl compounds, a reaction that can be analogous to the alkylation of N-substituted anilines. Ruthenium-catalyzed reductive N-alkylation of secondary amides with hydrosilanes also presents a modern approach to synthesizing tertiary amines. organic-chemistry.org
N-Acylation: The reaction of the secondary amine with acylating agents such as acid chlorides or anhydrides provides the corresponding amides. These reactions are typically straightforward and can often be performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct. The resulting N-acyl derivatives are generally more stable and less prone to oxidation compared to the parent amine.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl-N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-N-[1-(furan-2-yl)ethyl]-2-iodoaniline |
Aromatic Substitution Reactions of the Iodobenzene Ring
The iodobenzene ring in this compound is subject to electrophilic aromatic substitution. The directing effect of the substituents on the ring, namely the iodo group and the secondary amino group, will govern the position of substitution. The amino group is a powerful activating group and an ortho-, para-director, while the iodo group is a deactivating group but also an ortho-, para-director. byjus.com Due to the strong activating nature of the amino group, electrophilic substitution is expected to be directed to the positions ortho and para to it.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. libretexts.org Given the directing effects of the existing substituents, the nitro group would be expected to add at the positions ortho or para to the amino group. However, the strongly acidic conditions of nitration can lead to the protonation of the aniline nitrogen, forming an anilinium ion which is a meta-director. nih.gov This can result in a mixture of products.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be achieved using the elemental halogen with a Lewis acid catalyst or with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net The regioselectivity is influenced by both electronic and steric factors.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the ring. This reaction is typically reversible.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro isomers (relative to the amino group) |
| Bromination | Br₂, FeBr₃ or NBS | Ortho- and para-bromo isomers (relative to the amino group) |
Transformations Involving the Furan (B31954) Moiety
The furan ring is an electron-rich heterocycle and is highly susceptible to electrophilic attack. It can also undergo ring-opening reactions under certain conditions.
Electrophilic Aromatic Substitution on Furan
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The substitution typically occurs at the C5 position (the position adjacent to the oxygen and on the opposite side of the existing substituent) as the furan ring is activated by the oxygen atom, and the intermediate carbocation is most stabilized when the electrophile attacks at the 2 or 5 position. rsc.orgquora.com Since the 2-position is already substituted in this compound, electrophilic attack is highly favored at the C5 position.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgcambridge.orgorganic-chemistry.orgyoutube.com For 2-substituted furans, formylation occurs predominantly at the C5 position.
Bromination: Bromination of the furan ring can be achieved using mild brominating agents like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.netresearchgate.net This reaction is expected to yield the 5-bromo derivative. For instance, the bromination of 2-acetylfuran (B1664036) with NBS has been shown to produce the 5-bromo derivative. iaea.org
| Reaction Type | Reagents and Conditions | Expected Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | N-[1-(5-formylfuran-2-yl)ethyl]-2-iodoaniline |
| Bromination | NBS, Solvent (e.g., CCl₄) | N-[1-(5-bromofuran-2-yl)ethyl]-2-iodoaniline |
Ring-Opening Reactions and Derivatizations
The furan ring can undergo ring-opening under acidic conditions. rsc.orgresearchgate.netacs.org This reaction typically proceeds through protonation of the furan oxygen, followed by nucleophilic attack of a solvent molecule, leading to the formation of a 1,4-dicarbonyl compound. The susceptibility of the furan ring to opening is influenced by the nature of its substituents. For example, studies on biomass-derived furans have shown that the functional groups on the furan ring significantly influence its reactivity towards acid-catalyzed ring opening. rsc.orgresearchgate.net The furan ring can also be oxidized to an enedione system. acs.org
Cross-Coupling Reactions
The carbon-iodine bond on the benzene ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these couplings generally follows the order I > Br > Cl for the halide. wikipedia.orgorganic-chemistry.orgacsgcipr.orgysu.amlibretexts.org
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. organic-chemistry.orgyoutube.comlibretexts.orgnih.gov Ligand-free conditions have been developed for the Heck reaction of 2-iodoanilines. acs.org
Suzuki Coupling: The Suzuki reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst and a base. This is a versatile method for forming biaryl compounds or introducing alkyl or vinyl groups. libretexts.orgyoutube.com
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org Palladium-free Sonogashira couplings of o-iodoanilines have also been reported. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. nih.govacsgcipr.orgyoutube.comnih.gov This would allow for the synthesis of N,N'-disubstituted o-phenylenediamines from this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst, Base | N-[1-(furan-2-yl)ethyl]-2-(alkenyl)aniline |
| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd catalyst, Base | N-[1-(furan-2-yl)ethyl]-2-(aryl/alkyl/vinyl)aniline |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | N-[1-(furan-2-yl)ethyl]-2-(alkynyl)aniline |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Strong base | N¹-[1-(furan-2-yl)ethyl]-N²-dialkylbenzene-1,2-diamine |
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov For a substrate like this compound, the 2-iodoaniline (B362364) moiety can readily participate in this reaction. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov The coupling of unprotected ortho-haloanilines with various boronic acids or esters has been shown to proceed efficiently, providing access to a diverse range of 2-aminobiaryl compounds and other substituted anilines. nih.govnih.gov These products are important structural motifs in many pharmacologically active compounds. nih.gov
The general reaction would involve treating this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Haloanilines This table presents data from studies on similar substrates to illustrate the potential of this reaction.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 2-Bromo-4-nitroaniline | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 92 |
| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 85 |
Data sourced from studies on ortho-haloanilines and may not represent actual results for this compound. nih.govnih.gov
Sonogashira Coupling Applications
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. numberanalytics.comorganic-chemistry.org For this compound, the reaction would involve the coupling of the 2-iodoaniline core with various terminal alkynes. This transformation is particularly significant as the resulting 2-alkynyl aniline derivatives are key intermediates for the synthesis of indoles through subsequent cyclization. organic-chemistry.orgwikipedia.org
The reaction tolerates a wide range of functional groups on both the alkyne and the aniline substrate. organic-chemistry.org The process involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product. numberanalytics.com
Table 2: Representative Sonogashira Coupling of 2-Iodoanilines This table illustrates typical conditions and outcomes for Sonogashira reactions on related substrates.
| 2-Iodoaniline Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| N-Tosyl-2-iodoaniline | Phenylacetylene | Pd/C, PPh₃, ZnCl₂ | Et₃N | DMF | High |
| 2-Iodoaniline | 1-Hexyne | Pd(OAc)₂, CuI | [DBU]Ac | Toluene | 85 |
| N,N-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Acetonitrile (B52724) | 90 |
| N-Formyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 85 |
Data compiled from reports on various N-substituted 2-iodoanilines. organic-chemistry.orgwikipedia.org
Stille Coupling Applications
The Stille coupling reaction creates a C-C bond by reacting an organotin compound (stannane) with an sp²-hybridized organic halide, catalyzed by palladium. openochem.org This reaction is known for its tolerance of a wide variety of functional groups, and the required organostannane reagents are often stable to air and moisture. openochem.org In principle, this compound could be coupled with various aryl, vinyl, or alkynyl stannanes.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. Despite its versatility, the Stille reaction is sometimes less favored than the Suzuki coupling due to the toxicity of the tin reagents and byproducts. wikipedia.org Reports specifically detailing the Stille coupling of N-substituted 2-iodoanilines are less common compared to Suzuki or Sonogashira reactions.
Table 3: General Representation of a Stille Coupling Reaction This table provides a generalized scheme for the Stille coupling of an aryl iodide.
| Aryl Iodide | Organostannane | Catalyst | Additive | Solvent | Product Type |
| Ar-I | R-Sn(Bu)₃ | Pd(PPh₃)₄ | LiCl | THF | Ar-R |
| Ar-I | (Vinyl)-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | - | DMF | Ar-Vinyl |
| Ar-I | (Aryl)-Sn(Me)₃ | Pd(OAc)₂ / P(o-tol)₃ | - | Toluene | Ar-Aryl |
This is a generalized representation and does not reflect specific experimental data for the title compound. wikipedia.org
Other Palladium-Catalyzed Coupling Reactions
Beyond the aforementioned reactions, the 2-iodoaniline scaffold is amenable to other palladium-catalyzed transformations. The Heck reaction, for instance, could couple the aryl iodide with an alkene. Another significant reaction is the Buchwald-Hartwig amination, which would form a new C-N bond, although this is more typically applied to form the aniline itself rather than reacting from it. The versatility of the palladium catalyst allows for a wide range of C-C, C-N, and C-O bond formations, significantly expanding the synthetic utility of this compound as a building block. nih.govnumberanalytics.com
Intramolecular Cyclization and Annulation Reactions
The strategic placement of the amine and the reactive iodo group in this compound makes it an excellent precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.
Formation of Indole (B1671886) Derivatives
Indole and its derivatives are among the most important heterocyclic motifs in medicinal chemistry and natural products. A highly effective strategy for synthesizing substituted indoles involves a two-step sequence: a Sonogashira coupling of a 2-iodoaniline followed by an intramolecular cyclization (annulation). organic-chemistry.orgwikipedia.org
Starting with this compound, a Sonogashira coupling would first install an alkyne at the 2-position. The resulting N-substituted 2-alkynylaniline can then undergo cyclization. This annulation can be promoted by various catalysts (e.g., palladium, copper, gold) or simply by heat, often proceeding via a 5-exo-dig cyclization pathway to construct the five-membered ring of the indole core. wikipedia.org
Table 4: Representative Conditions for Indole Synthesis via Cyclization of 2-Alkynyl Anilines This table shows common methods used for the cyclization step leading to indoles.
| 2-Alkynyl Aniline Precursor | Catalyst/Reagent | Conditions | Product |
| N-Tosyl-2-(phenylethynyl)aniline | ZnCl₂ (moist) | 110 °C, DMF | 2-Phenyl-N-tosylindole |
| N-Methyl-2-(1-hexynyl)aniline | CuI | 100 °C, DMF | 1-Methyl-2-butylindole |
| 2-(Phenylethynyl)aniline | PdCl₂(MeCN)₂ | 80 °C, Acetonitrile | 2-Phenylindole |
| N-Acetyl-2-(trimethylsilylethynyl)aniline | TBAF | RT, THF | 2-(Trimethylsilyl)-N-acetylindole |
Data compiled from literature on indole synthesis. wikipedia.org
Formation of Benzofuran (B130515) Derivatives
The synthesis of benzofurans typically involves the cyclization of 2-substituted phenols. For example, a common route is the palladium/copper-catalyzed coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by intramolecular cyclization of the resulting 2-alkynylphenol.
Direct formation of a benzofuran derivative from an aniline precursor like this compound is not a standard transformation. The nitrogen atom of the aniline would preferentially participate in cyclization to form indole derivatives. Synthesizing a benzofuran from this starting material would require a multi-step sequence involving the conversion of the amine functionality to a hydroxyl group, a transformation that is often challenging and not synthetically direct. Therefore, while the iodo-group is suitable for the necessary coupling reactions, the aniline nitrogen directs the intramolecular reactivity towards indole formation rather than benzofuran formation.
Formation of Quinoline (B57606) Derivatives
The synthesis of quinolines, a core structure in many pharmaceuticals and bioactive compounds, can be achieved from 2-iodoanilines through various metal-catalyzed annulation strategies. organic-chemistry.orgresearchgate.net For this compound, a plausible route to quinoline derivatives involves a palladium-catalyzed reaction with terminal or internal alkynes. This transformation, a variation of the Sonogashira coupling followed by cyclization, would lead to the formation of 2,4-disubstituted quinolines. organic-chemistry.org
The general mechanism involves the initial oxidative addition of the C-I bond to a Pd(0) catalyst, followed by coupling with an alkyne (Sonogashira coupling) to form an N-(2-alkynyl)aniline intermediate. Subsequent intramolecular cyclization, promoted by the catalyst, yields the quinoline ring system. amazonaws.com The nature of the substituent on the alkyne would determine the substitution pattern at the 2-position of the resulting quinoline.
Table 1: Plausible Synthesis of Quinoline Derivatives
| Entry | Alkyne Partner (R-C≡C-R') | Catalyst System | Expected Quinoline Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-[1-(furan-2-yl)ethyl]-2-(2-phenylquinolin-4-yl)aniline |
| 2 | 1-Hexyne | Pd(OAc)₂, PPh₃, K₂CO₃ | N-[1-(furan-2-yl)ethyl]-2-(2-butylquinolin-4-yl)aniline |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂, Cs₂CO₃ | {4-(2-((1-(furan-2-yl)ethyl)amino)phenyl)quinolin-2-yl}methanol |
Formation of Benzothiazole (B30560) Derivatives
Benzothiazoles are significant heterocyclic compounds found in numerous biologically active molecules. ijper.orgekb.eg The synthesis of benzothiazoles from this compound can be accomplished through reactions that introduce a sulfur atom, which then participates in a cyclization reaction. A common method involves the copper-catalyzed reaction of a 2-haloaniline with a sulfur source, such as potassium sulfide (B99878) (K₂S) or sodium sulfide (Na₂S). organic-chemistry.org
This process typically involves a copper-catalyzed C-S bond formation to generate a 2-aminothiophenol (B119425) intermediate in situ. This intermediate then undergoes intramolecular condensation, often with an oxidative step, to form the benzothiazole ring. Alternatively, reaction with dithiocarbamates in the presence of a copper catalyst can also yield benzothiazole derivatives. nih.gov
Table 2: Potential Synthesis of Benzothiazole Derivatives
| Entry | Sulfur Source | Catalyst/Conditions | Expected Product |
| 1 | K₂S | CuI, DMSO, 120 °C | N-[1-(furan-2-yl)ethyl]benzo[d]thiazol-2-amine |
| 2 | CS₂ | Base (e.g., NaOH) | 3-[1-(Furan-2-yl)ethyl]-3H-benzo[d]thiazole-2-thione |
| 3 | Potassium Ethyl Xanthate | Cu₂O, 1,10-Phenanthroline (B135089) | N-[1-(furan-2-yl)ethyl]benzo[d]thiazol-2-amine |
Reactions Involving Hypervalent Iodine Intermediates
The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III), creating highly reactive intermediates. nih.gov These hypervalent iodine compounds, such as iodosyl (B1239551) (Ar-IO) or iodonium (B1229267) (Ar-I⁺-R) species, serve as powerful reagents for a variety of synthetic transformations, often mimicking the reactivity of heavy metal oxidants but with lower toxicity. princeton.edu The oxidation is commonly achieved using peracids like m-CPBA or other strong oxidizing agents.
Oxidative Transformations
Once formed, the hypervalent iodine(III) intermediate derived from this compound can mediate a range of oxidative transformations. nih.gov A key reaction class is oxidative cyclization, where the iodine(III) center acts as an internal oxidant and a good leaving group. mdpi.comnih.gov For instance, intramolecular attack by the furan ring or the secondary amine onto an activated site could lead to novel fused heterocyclic systems. The hypervalent iodine reagent facilitates the formation of a C-O or C-N bond while being reduced to iodobenzene. acs.org
These reagents can also promote dehydrogenation reactions or the functionalization of adjacent positions, such as the α-position to a carbonyl group if such functionality were present in a more complex derivative. mdpi.com
Table 3: Potential Oxidative Transformations via Hypervalent Iodine(III)
| Entry | Reaction Type | Proposed Reagents | Potential Product Class |
| 1 | Oxidative Cyclization (C-N) | m-CPBA, then heat | Furo[2,3-b]quinoline derivatives |
| 2 | Oxidative Cyclization (C-O) | PhI(OAc)₂, BF₃·OEt₂ | Dibenzofuran-like structures |
| 3 | Radical Cyclization | PhI(OAc)₂, I₂, light | Iodinated, cyclized products |
Ligand Coupling Reactions
Hypervalent iodine reagents are excellent partners in ligand coupling reactions, where a group attached to the iodine atom is transferred to another nucleophile. nih.gov The N-[1-(furan-2-yl)ethyl]-2-iodophenyl group, when converted to a diaryliodonium salt ([Ar-I⁺-Ar']X⁻), can act as an arylating agent. In these reactions, one of the aryl groups from the iodonium salt is transferred to a coupling partner, such as an amine, alcohol, or a soft carbon nucleophile. This provides a metal-free pathway for the formation of C-N, C-O, and C-C bonds. nih.gov
Table 4: Representative Ligand Coupling Reactions
| Entry | Coupling Partner | Reagent Type | Product Type |
| 1 | Aniline | Diaryliodonium salt | N,N'-diaryl amine derivative |
| 2 | Phenol | Diaryliodonium salt | Diaryl ether derivative |
| 3 | Malonate Ester | Diaryliodonium salt | α-Aryl malonate derivative |
Carbon-Hydrogen (C-H) Functionalization Strategies
Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds to avoid pre-functionalization steps. For this compound, C-H functionalization can be envisioned at several positions, including the furan ring and the ethyl bridge. Hypervalent iodine chemistry is often implicated in such transformations. nih.gov For example, a 1,5-hydrogen atom transfer (HAT) reaction can be initiated by a nitrogen-centered radical generated from the amine, leading to the functionalization of the ethyl group's secondary carbon. This process is often mediated by an iodine(III) reagent. acs.org
Directed C-H activation is another plausible strategy, where a catalyst, guided by the amine or another functional group, selectively activates a specific C-H bond, allowing for the introduction of new functionalities.
Rearrangement Reactions
The structural framework of this compound and its derivatives can undergo various rearrangement reactions, particularly when reactive intermediates like carbocations or radicals are formed. byjus.com For example, the generation of a carbocation on the benzylic carbon of the ethyl group, perhaps through acid catalysis or oxidation, could trigger a Wagner-Meerwein-type rearrangement. wiley-vch.de
Furthermore, reactions involving hypervalent iodine intermediates can sometimes proceed with skeletal rearrangements. For instance, a 1,2-aryl migration (shift) can occur during certain oxidative processes, leading to a rearranged product scaffold. nih.gov The furan ring itself can also participate in rearrangements under strongly acidic or oxidative conditions, potentially leading to ring-opened or ring-transformed products.
Mechanistic Investigations of N 1 Furan 2 Yl Ethyl 2 Iodoaniline Reactions
Reaction Pathway Elucidation
The palladium-catalyzed intramolecular cyclization of N-[1-(furan-2-yl)ethyl]-2-iodoaniline is presumed to follow a mechanistic pathway analogous to the well-established Heck reaction and Larock indole (B1671886) synthesis. This pathway involves a sequence of fundamental organometallic transformations.
Identification of Elementary Steps
The generally accepted mechanism for the palladium-catalyzed intramolecular cyclization of N-alkenyl-2-iodoanilines involves a catalytic cycle comprising three key elementary steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step forms a new organopalladium(II) species.
Intramolecular Migratory Insertion: The furan (B31954) ring, acting as the unsaturated component, then coordinates to the palladium(II) center. This is followed by an intramolecular migratory insertion of the furan C=C bond into the Pd-C bond. This step is crucial as it forms the new carbon-carbon bond, leading to the cyclized ring system. The regioselectivity of this insertion, determining which carbon of the furan ring bonds to the aniline (B41778) ring, is a critical aspect. In related intramolecular Heck reactions, the cyclization typically proceeds in an exo or endo fashion. For the formation of five or six-membered rings, exo cyclization is generally favored. princeton.edu
β-Hydride Elimination or Reductive Elimination: Following migratory insertion, the resulting palladium-containing intermediate can undergo several transformations. In a classic Heck-type pathway, β-hydride elimination would occur, leading to the formation of a double bond within the newly formed ring and regeneration of a palladium(0) species, which can re-enter the catalytic cycle. Alternatively, if the nitrogen atom participates, a reductive elimination step could lead to the formation of the final heterocyclic product and the palladium(0) catalyst. The specific pathway taken at this stage dictates the structure of the final product.
Transition State Characterization
For the migratory insertion step, the geometry of the transition state is a key determinant of the reaction's stereoselectivity and regioselectivity. In the cyclization of similar N-allyl-2-iodoanilines, the transition state leading to the exo product is generally found to be lower in energy than the one for the endo product, especially for the formation of smaller rings. princeton.edu This preference is attributed to the lower ring strain in the exo transition state structure.
Computational studies on related systems have also highlighted the importance of the orientation of the olefin relative to the aryl-palladium bond in the transition state of the migratory insertion step. princeton.edu The specific conformation of the ethyl-furan tether in this compound will significantly influence the energy of the transition state and thus the feasibility and outcome of the cyclization.
Reaction Kinetics and Rate Law Determination
The kinetics of a reaction provide valuable information about its mechanism, including the rate-determining step.
Experimental Kinetic Studies
Detailed experimental kinetic studies specifically for the intramolecular cyclization of this compound are not extensively reported. However, kinetic investigations of related palladium-catalyzed C-N cross-coupling reactions and Heck reactions offer a general framework for understanding the factors that influence the reaction rate. rsc.org For instance, in many palladium-catalyzed cross-coupling cycles, the oxidative addition step or the reductive elimination step can be rate-limiting.
In a hypothetical kinetic experiment for the cyclization of this compound, one would systematically vary the concentrations of the substrate, the palladium catalyst, and any ligands or additives to observe the effect on the initial reaction rate.
Determination of Reaction Orders and Rate Constants
Rate = k[this compound][Pd catalyst]
The rate constant, k, would be dependent on temperature and the specific ligand used. A hypothetical set of experimental data to determine reaction orders is presented below.
| Experiment | [this compound] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.005 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.005 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.010 | 2.0 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of the substrate while keeping the catalyst concentration constant doubles the rate, indicating a first-order dependence on the substrate. Similarly, doubling the catalyst concentration at a constant substrate concentration doubles the rate, indicating a first-order dependence on the catalyst.
Role of Intermediates in Reaction Mechanisms
The catalytic cycle for the intramolecular cyclization of this compound proceeds through several key intermediates. The primary intermediate is the arylpalladium(II) complex formed after the oxidative addition of the C-I bond to the palladium(0) catalyst.
Following this, a π-complex between the furan ring and the palladium center is formed. The subsequent migratory insertion leads to a new alkylpalladium(II) intermediate, which is a six-membered palladacycle. The stability and subsequent reactivity of this palladacycle are critical. In some Heck reactions, this intermediate can be susceptible to isomerization, which can affect the final product distribution. princeton.edu The presence of the nitrogen atom in the tether could also lead to the formation of a more stable, chelated intermediate, potentially influencing the course of the reaction.
Direct observation of these intermediates is often challenging due to their transient nature. However, their existence is supported by a large body of mechanistic work on related palladium-catalyzed reactions and by computational studies.
Characterization of Reactive Intermediates
The reactions of this compound can proceed through various reactive intermediates, primarily dictated by the reaction conditions and reagents employed. Two prominent types of intermediates that can be postulated are cationic species and radical species.
Cationic Intermediates: In the presence of strong electrophiles or under oxidative conditions, cationic intermediates may be formed. For instance, iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines is known to proceed through cationic reactive intermediates. nih.govchemrxiv.org In a similar vein, the reaction of this compound could involve the formation of a nitrenium ion or other cationic species, particularly in intramolecular cyclization reactions to form nitrogen-containing heterocycles. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial in identifying such transient species. While no direct spectroscopic data for cationic intermediates of this compound are available, studies on related systems provide insight into their potential characterization. For example, in the oxidative cyclization of other aryl amines, intermediates have been proposed based on product analysis and mechanistic experiments. researchgate.net
Radical Intermediates: Palladium-catalyzed cross-coupling reactions, which are common for aryl iodides, can proceed through radical pathways. nih.govresearchgate.net The formation of aryl radical intermediates from aryl halides in the presence of palladium catalysts, sometimes promoted by light, has been documented. nih.gov For this compound, a single-electron transfer (SET) from a low-valent palladium species to the C-I bond could generate an aryl radical. This radical could then undergo further reactions, such as intramolecular addition to the furan ring or intermolecular coupling. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of such radical intermediates. rsc.org
Investigation of Radical Mechanisms
The potential for radical mechanisms in reactions of this compound warrants a more detailed investigation. Such mechanisms are often probed using radical scavengers or through specific experimental designs that can trap or detect radical species.
The involvement of radical intermediates in palladium-catalyzed reactions is a subject of ongoing research. researchgate.netresearchgate.net While many cross-coupling reactions are described by classical Pd(0)/Pd(II) catalytic cycles, evidence for radical pathways has been accumulating. nih.gov The use of radical scavengers, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can provide indirect evidence for a radical mechanism. nih.govbritannica.com If the addition of a radical scavenger significantly inhibits or alters the course of a reaction, it suggests the involvement of radical intermediates. For example, in a study on the palladium-catalyzed arylation of N-hydroxyphthalimides, the addition of TEMPO led to a diminished yield, indicating the likely participation of radical species. rsc.orgnih.gov
To further confirm a radical pathway in a reaction of this compound, one could conduct experiments in the presence of a radical trap. The formation of a trapped adduct, which could be identified by techniques like GC-MS, would provide strong support for the generation of a specific radical intermediate. researchgate.net For instance, the reaction of diclofenac (B195802) with peroxyl radicals led to the detection of a derivative of 2,6-dichloroaniline, suggesting a radical-mediated transformation. researchgate.net
A hypothetical experiment to probe for radical intermediates in a palladium-catalyzed reaction of this compound is outlined in the table below.
| Experiment | Conditions | Expected Outcome if Radical Mechanism is Operative | Analytical Technique |
| Control Reaction | This compound, Pd catalyst, base, solvent | Formation of desired product (e.g., cyclized product) | NMR, GC-MS |
| Radical Scavenger | Control conditions + TEMPO | Inhibition or significant reduction in product yield | NMR, GC-MS |
| Radical Trap | Control conditions + a radical trapping agent (e.g., DMPO) | Formation of a stable spin adduct | EPR Spectroscopy |
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. For reactions involving this compound, both solvent polarity and specific solvent-solute interactions like hydrogen bonding are expected to play crucial roles.
Influence of Solvent Polarity
Solvent polarity can influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and intermediates. nih.govrsc.orgnih.govresearchgate.net In palladium-catalyzed cross-coupling reactions of aryl halides, the solvent can affect the nature of the active catalytic species. nih.gov For instance, in the Suzuki coupling of chloroaryl triflates, a switch in selectivity between the C-Cl and C-OTf bonds was observed by changing the solvent. nih.govnih.gov While nonpolar solvents favored reaction at the chloride, certain polar coordinating solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) promoted reaction at the triflate. nih.gov This was attributed to the ability of these polar solvents to stabilize anionic palladium intermediates. nih.gov
The following table, adapted from studies on a related system, illustrates the significant effect of solvent polarity on the selectivity of a palladium-catalyzed cross-coupling reaction. nih.gov
| Solvent | Dielectric Constant (ε) | Yield of Product from C-Cl Coupling (%) | Yield of Product from C-OTf Coupling (%) |
| Toluene | 2.4 | 93 | Not Detected |
| Tetrahydrofuran (THF) | 7.5 | 95 | Not Detected |
| iso-Propanol (iPrOH) | 20.2 | 94 | Not Detected |
| Methanol (MeOH) | 33.0 | 55 | 2 |
| Acetonitrile (MeCN) | 36.6 | 0 | 81 |
| Dimethylformamide (DMF) | 38.2 | 9 | 45 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.2 | 1 | 61 |
Data adapted from a study on the Suzuki-Miyaura coupling of a chloroaryl triflate and may not be directly representative of this compound reactions.
For reactions of this compound, a similar dependence on solvent polarity is anticipated. In polar solvents, charged intermediates or transition states would be stabilized, potentially accelerating reactions that proceed through such species. Conversely, nonpolar solvents might favor reactions that proceed through neutral intermediates. The UV-visible absorption spectra of organic compounds can also be influenced by solvent polarity, leading to solvatochromic shifts that provide information about solute-solvent interactions. youtube.comslideshare.netijiset.comnih.govlibretexts.org
Hydrogen Bonding Effects on Reaction Pathways
Hydrogen bonding can significantly influence reaction pathways by altering the reactivity of functional groups and by pre-organizing reactants in a transition state. chemicalbook.comwikipedia.org The N-H group of the aniline moiety in this compound can act as a hydrogen bond donor, while the nitrogen and the oxygen atom of the furan ring can act as hydrogen bond acceptors.
Infrared (IR) spectroscopy is a sensitive technique for studying hydrogen bonding, as the formation of a hydrogen bond typically leads to a red-shift (lower frequency) and broadening of the stretching vibration of the donor group. nii.ac.jpacs.orgresearchgate.netnih.gov Studies on the aniline-furan complex have identified both NH-σ type (interaction with the oxygen lone pair) and NH-π type (interaction with the furan π-system) hydrogen bonds. nii.ac.jpacs.orgelsevierpure.com
The table below shows the observed vibrational frequencies for the NH₂ stretching modes in aniline and its complex with furan, illustrating the effect of hydrogen bonding.
| Species | Symmetric NH₂ Stretch (ν_sym) (cm⁻¹) | Asymmetric NH₂ Stretch (ν_asym) (cm⁻¹) | Reference |
| Aniline (monomer) | 3418 | 3508 | acs.org |
| Aniline-Furan Complex | 3409 | 3497 | acs.org |
Data is for the neutral aniline-furan complex and serves as a model for the interactions possible with this compound.
In the context of a reaction, intramolecular hydrogen bonding between the N-H group and the furan oxygen in this compound could influence the conformation of the molecule, thereby affecting the feasibility of certain reaction pathways, such as intramolecular cyclization. Intermolecular hydrogen bonding with a protic solvent could compete with this intramolecular interaction, potentially leading to different reaction outcomes. nsf.gov For example, in intramolecular photocycloadditions of 2'-hydroxyenones, the diastereoselectivity was found to be solvent-dependent due to the competition between intramolecular and intermolecular hydrogen bonding. nsf.gov Similarly, the reaction pathways of this compound could be directed by the choice of a protic or aprotic solvent.
Advanced Spectroscopic Elucidation and Structural Analysis of N 1 Furan 2 Yl Ethyl 2 Iodoaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with two-dimensional correlation techniques, would be essential for the unambiguous assignment of all atoms in N-[1-(furan-2-yl)ethyl]-2-iodoaniline.
¹H NMR Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum, the aromatic protons of the 2-iodoaniline (B362364) ring would be expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The presence of the iodine atom and the ethylamino substituent would influence the precise chemical shifts and coupling patterns of these protons. The protons of the furan (B31954) ring would also resonate in the aromatic region, with characteristic shifts for the protons at positions 3, 4, and 5. The ethyl group would exhibit a quartet for the methine (CH) proton coupled to the methyl (CH₃) protons, and a doublet for the methyl protons coupled to the methine proton. The NH proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms of the benzene (B151609) ring would show distinct signals in the aromatic region (δ 110-150 ppm), with the carbon atom bearing the iodine (C-I) expected at a significantly higher field (lower δ value) compared to the other aromatic carbons. The carbons of the furan ring would also have characteristic shifts in the aromatic region. The ethyl group carbons would appear in the aliphatic region of the spectrum.
¹⁵N NMR Chemical Shift Analysis
¹⁵N NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the nitrogen atom in the ethylamino bridge. The chemical shift would be indicative of the hybridization and the nature of the substituents on the nitrogen.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the methine and methyl protons of the ethyl group and among the protons on the aniline (B41778) and furan rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the different structural fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule.
Solvent Effects on NMR Chemical Shifts
The chemical shifts of protons and carbons, particularly those of the NH proton and the aromatic rings, would be expected to show some dependence on the solvent used for the NMR measurement. Polar solvents could induce shifts compared to nonpolar solvents due to different solute-solvent interactions.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. A characteristic feature would be the isotopic pattern of iodine, which has a single stable isotope (¹²⁷I). The fragmentation pattern would provide clues about the stability of different parts of the molecule, with common fragmentation pathways including the loss of the ethyl group, the furan ring, or the iodine atom.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.govnih.gov For this compound, the expected molecular formula is C₁₂H₁₂INO. HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, typically within a few parts per million (ppm). nih.gov
The theoretical exact mass of the C₁₂H₁₂INO molecular ion is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that matches this theoretical value confirms the molecular formula with high confidence. nih.govkobv.de A resolving power of at least 35,000 Full Width at Half Maximum (FWHM) is often necessary to achieve the mass accuracy required for reliable formula assignment, especially in complex matrices. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂INO |
| Theoretical Exact Mass ([M]⁺) | 312.99641 u |
| Expected Measurement | A value corresponding to the theoretical exact mass within a low ppm error tolerance. |
This table is based on theoretical calculations for the specified compound.
Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. When the this compound molecule is ionized, the resulting high-energy molecular ion ([M]⁺) undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the molecule's structure.
Key fragmentation pathways for this compound would likely include:
Loss of an Iodine atom: Cleavage of the C-I bond is a probable fragmentation event, which would result in a fragment ion at [M-127]⁺. docbrown.info
Alpha-Cleavage: As a secondary amine, cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic pathway. libretexts.org This would lead to the formation of a stable furfuryl-containing cation.
Furan Ring Fragmentation: The furan moiety can undergo cleavage. A common fragment from a 2-substituted furan is the furfuryl cation (m/z 81) or related ions. nist.gov
Loss of the Ethyl Group: Cleavage can occur at the benzylic position, leading to the loss of the CH₃CH group.
Table 2: Predicted Major Mass Spectral Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |
| 313 | [C₁₂H₁₂INO]⁺ | Molecular Ion (M⁺) |
| 298 | [C₁₁H₉INO]⁺ | Loss of a methyl radical (•CH₃) |
| 186 | [C₁₂H₁₂N]⁺ | Loss of an iodine radical (•I) |
| 95 | [C₅H₇O]⁺ | Cleavage yielding the 1-(furan-2-yl)ethyl cation |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
This table presents a predictive analysis based on common fragmentation rules for the functional groups present in the molecule. chemguide.co.uklibretexts.orgnih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. psu.edudocbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, aromatic ring, furan moiety, and iodo-substituent. libretexts.orglibretexts.org
The key expected vibrational frequencies include:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine. libretexts.org
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are typical for C-H stretching in aromatic rings. libretexts.org
Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the ethyl group.
C=C Stretch: Aromatic ring and furan ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.org
C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine is typically found in the 1250-1360 cm⁻¹ range.
C-O-C Stretch: The furan ether linkage (C-O-C) will show a strong absorption band, often around 1010-1075 cm⁻¹.
C-I Stretch: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Ethyl Group | C-H Stretch | 2850 - 2960 |
| Aromatic/Furan Rings | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
| Furan Ring | C-O-C Asymmetric Stretch | 1010 - 1075 |
| Iodo-Aromatic | C-I Stretch | 500 - 600 |
This table is based on established correlation charts for infrared spectroscopy. libretexts.orglibretexts.orgualberta.ca
Raman Spectroscopy (if applicable)
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability. For this compound, Raman spectroscopy could be particularly useful. Aromatic rings and bonds involving heavy atoms, like the C-I bond, often produce strong Raman signals. nih.gov The spectrum of 2-iodoaniline, a structural component of the target molecule, has been successfully characterized using Raman spectroscopy. nih.govchemicalbook.comspectrabase.com Therefore, strong signals for the aromatic ring vibrations and a distinct signal for the C-I stretch would be expected in the Raman spectrum of the title compound.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like π or n) to higher energy orbitals (like π*). The UV-Vis spectrum of this compound is determined by its chromophores: the furan ring and the 2-iodoaniline moiety.
Furan Ring: Furan itself exhibits strong absorption in the lower UV range, typically around 200-220 nm, corresponding to π → π* transitions. nist.gov
2-Iodoaniline: The aniline portion of the molecule contains a benzene ring, which has characteristic π → π* transitions. The presence of the amino group (an auxochrome) and the iodine atom will shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. researchgate.netmu-varna.bg
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λmax Region (nm) |
| Furan Ring | π → π | ~200 - 220 |
| 2-Iodoaniline Moiety | π → π | ~240 - 290 |
This table is based on typical absorption regions for the constituent chromophores. nist.govresearchgate.netmu-varna.bg
Fluorescence Spectroscopy
The fluorescence characteristics of this compound are dictated by the interplay between its fluorescent-capable fragments and quenching elements. The furan ring, when part of a conjugated system, can exhibit fluorescence. nih.govslideshare.net However, the presence of the 2-iodoaniline moiety is expected to have a profound impact on the compound's emission properties due to the internal heavy-atom effect.
The iodine atom, being a heavy halogen, significantly promotes intersystem crossing—the non-radiative transition from the lowest excited singlet state (S₁) to an excited triplet state (Tₙ). rsc.orgacs.org This process efficiently depopulates the S₁ state, which is the origin of fluorescence, thereby drastically reducing the fluorescence quantum yield. rsc.org This phenomenon, known as fluorescence quenching, is a well-established principle for halogenated aromatic compounds. acs.orgresearchgate.net While N-substitution on anilines can be used to tune the emission wavelength and intensity of fluorophores, in this case, the dominant quenching effect of the iodine atom would likely render this compound very weakly fluorescent or non-fluorescent in practice. nih.gov Studies on other halogenated aromatic systems confirm that the introduction of iodine typically leads to a significant increase in the intersystem crossing rate and a corresponding decrease in fluorescence. acs.org
X-ray Crystallography of Related Derivatives
Direct crystallographic analysis of this compound is not available in the reviewed literature. However, an in-depth analysis of its core precursor, 2-iodoaniline, provides critical insights into the expected solid-state interactions and packing motifs. The crystal structure of 2-iodoaniline has been determined and offers a strong model for the behavior of the iodo-substituted phenylamine portion of the title molecule. ed.ac.uknih.govnih.gov
The solid-state structure of 2-iodoaniline reveals a complex arrangement governed by a combination of weak hydrogen bonds and halogen interactions. ed.ac.uk The structure of the neutral, non-coordinated 2-iodoaniline molecule was determined at 100 K. ed.ac.uk The data from this single-crystal X-ray study provides a foundational understanding of the intermolecular forces at play.
In the crystal, each 2-iodoaniline molecule participates in the formation of three distinct helical chains. ed.ac.uk These helices are sustained by different types of intermolecular interactions:
N—H···N Hydrogen Bonds: The amino groups form weak hydrogen-bonded chains with an N···N separation of 3.161(14) Å. ed.ac.uk
I···I Interactions: A chain of iodine atoms is formed with an I···I distance of 3.7986(15) Å, which is shorter than the sum of the van der Waals radii, indicating a significant halogen-halogen interaction. ed.ac.uk
C—H Contacts: The third helical motif is stabilized by C—H interactions. ed.ac.uk
The amino nitrogen atom in the crystal structure is observed to be slightly pyramidal. ed.ac.uk This geometry is consistent with its participation in the hydrogen-bonding network. The C—I bond length in 2-iodoaniline is reported as 2.103 (7) Å, which is comparable to that seen in other iodo-substituted anilines like 4-chloro-2-iodoaniline. nih.gov The crystal packing of this compound would likely be influenced by these same interactions, although the bulky N-[1-(furan-2-yl)ethyl] substituent would introduce significant steric hindrance, potentially altering or preventing the specific helical packing seen in the parent 2-iodoaniline.
The crystallographic data for 2-iodoaniline is summarized below.
Table 1: Crystallographic Data for 2-Iodoaniline
| Parameter | Value ed.ac.uk |
|---|---|
| CCDC Number | 270580 nih.gov |
| Chemical Formula | C₆H₆IN |
| Crystal System | Trigonal |
| Space Group | P3₁2₁ |
| a, b (Å) | 8.2323 (6) |
| c (Å) | 10.0575 (11) |
| α, β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 591.24 (10) |
| Z | 6 |
Computational Chemistry and Theoretical Studies of N 1 Furan 2 Yl Ethyl 2 Iodoaniline
Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, ranging from high-level ab initio calculations to more accessible Density Functional Theory (DFT) and semi-empirical approaches, are instrumental in mapping the electron distribution and energy levels within N-[1-(furan-2-yl)ethyl]-2-iodoaniline.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations can predict a variety of electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential maps.
For the this compound molecule, DFT studies would likely focus on understanding the interplay between the electron-rich furan (B31954) ring, the ethylamine (B1201723) linker, and the substituted aniline (B41778) moiety. The iodine atom, being a large and polarizable halogen, introduces significant electronic effects that can be precisely modeled with appropriate basis sets and functionals within DFT.
In analogous systems, such as substituted anilines, DFT has been employed to study structural and electronic properties. These studies provide insights into how substituents influence the geometry and electronic landscape of the aniline ring. For instance, the presence of an iodine atom at the ortho position is expected to induce steric and electronic perturbations that can be quantified through DFT.
Furthermore, DFT is crucial for calculating frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are fundamental to understanding the molecule's reactivity, with the HOMO region indicating sites susceptible to electrophilic attack and the LUMO region indicating sites for nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings (furan and aniline), while the LUMO may be distributed across the molecule, with potential contributions from the carbon-iodine bond.
A hypothetical DFT study on this compound might involve the use of a functional like B3LYP, paired with a basis set such as 6-311G(d,p) for the lighter atoms and a basis set with effective core potentials for the iodine atom to account for relativistic effects. Such calculations could yield the optimized geometry, vibrational frequencies, and electronic properties summarized in the following conceptual data table:
| Property | Predicted Value | Description |
| Total Energy | Value in Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | Value in eV | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | Charge on N, I, O | Distribution of electron density across key atoms. |
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark data for other computational techniques. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally expensive, can offer very accurate descriptions of electron correlation effects, which are important for systems with multiple lone pairs and pi-electrons like this compound. In studies of furan derivatives, ab initio calculations at the STO-3G basis set level have been used to determine the conformations of minimum energy. rsc.org
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be used for preliminary conformational searches and for studying very large systems. Methods like PM3 could be used to obtain an initial optimized structure of this compound before refining the geometry with more rigorous methods. nih.gov
Reaction Mechanism Modeling and Energy Profiles
Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and energetic barriers that are often difficult to probe experimentally.
A key reaction pathway relevant to this compound is its formation, likely through an N-arylation reaction. The Ullmann condensation or a modern palladium- or copper-catalyzed cross-coupling reaction between 2-iodoaniline (B362364) and 1-(furan-2-yl)ethanamine (B1293880) would be a plausible synthetic route. Computational modeling can shed light on the step-by-step mechanism of such reactions.
For instance, in a copper-catalyzed N-arylation, the proposed mechanism often involves the oxidative addition of the aryl halide (2-iodoaniline) to a Cu(I) catalyst, followed by coordination of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com Each of these steps can be modeled computationally to understand the intermediates and transition states involved. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most favorable pathway.
A critical aspect of reaction mechanism modeling is the location and characterization of transition states. Transition state optimization is a challenging computational task that involves finding a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy (energetic barrier) of the reaction, which is directly related to the reaction rate.
For the formation of this compound via a catalyzed cross-coupling reaction, DFT calculations can be used to optimize the geometries of the transition states for the oxidative addition and reductive elimination steps. The calculated energetic barriers would provide insights into the rate-determining step of the reaction.
A hypothetical energy profile for a copper-catalyzed N-arylation to form this compound could be represented in the following table:
| Reaction Step | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 2-iodoaniline + 1-(furan-2-yl)ethanamine + Cu(I) catalyst |
| Oxidative Addition TS | +15 to +25 | Transition state for the addition of 2-iodoaniline to the catalyst. |
| Cu(III) Intermediate | +5 to +10 | A key intermediate formed after oxidative addition. |
| Reductive Elimination TS | +20 to +30 | Transition state for the formation of the C-N bond. |
| Products | -10 to -20 | This compound + regenerated catalyst |
Note: These values are illustrative and would need to be determined by specific calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, rotation around the single bonds, particularly the C-N bond and the bonds in the ethyl linker, will give rise to a complex conformational landscape. Computational methods can systematically explore this landscape. For furanoside rings, which are a component of the target molecule, the main conformers have been identified as C3-exo and O4-exo through computational studies. nih.gov In studies of other furan derivatives, a combination of NMR spectroscopy and DFT calculations has been used to investigate conformational behavior in solution. chemrxiv.org
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent or interacting with a biological target). An MD simulation of this compound would reveal the preferred conformations in solution and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with a receptor binding site.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods have become indispensable in the prediction of spectroscopic data, offering a means to interpret experimental spectra and assign spectral features to specific molecular motions or electronic transitions. By employing quantum chemical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Theoretical calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. globalresearchonline.net These predictions are highly dependent on the chosen level of theory and basis set.
For this compound, a predicted ¹H NMR spectrum would be anticipated to show distinct signals for the protons of the furan ring, the ethyl group, and the iodoaniline moiety. Based on experimental data for related fragments, the protons on the furan ring of a similar compound, (S)-1-(furan-2-yl)ethanol, appear at chemical shifts of approximately δ 6.25 (d, J = 3.1 Hz, 1H), 6.35 (m, 1H), and 7.35 (s, 1H). researchgate.net The ethyl group's methine proton would likely be a quartet coupled to the methyl protons, which would appear as a doublet.
The aromatic protons of the 2-iodoaniline portion would exhibit complex splitting patterns in the aromatic region of the spectrum. Experimental data for 2-iodoaniline shows signals at δ 7.11 (ddd, J = 9.0, 7.9, 1.7 Hz, 1H), 7.31 (dd, J = 7.8, 1.6 Hz, 1H), 7.42 (ddd, J = 8.8, 7.7, 1.4 Hz, 1H), and 7.95 (dd, J = 8.0, 1.4 Hz, 1H). orgsyn.org The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Predicted ¹³C NMR chemical shifts for this compound would also be based on the values of its constituent parts. For 2-iodoaniline, the carbon signals have been reported at δ 96.0, 109.3, 122.3, 128.2, 129.1, 129.6, 140.1, and 144.2. orgsyn.org The furan and ethyl carbons would add to this, with the carbon bearing the iodine atom expected at a low field and the carbons of the furan ring appearing in the typical region for heterocyclic aromatic compounds.
A comparison of computationally predicted NMR data with experimental results is crucial for validating the theoretical model and ensuring the correct structural assignment. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and conformational dynamics, which can be challenging to model perfectly.
Table 1: Experimental NMR Data for Precursor Fragments
| Compound | Nucleus | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| (S)-1-(furan-2-yl)ethanol researchgate.net | ¹H | 1.56 (d, J = 6.5, 3H), 4.88 (q, J = 13.1, 6.5, 1H), 6.25 (d, J = 3.1, 1H), 6.35 (m, 1H), 7.35 (s, 1H) |
| 2-Iodoaniline orgsyn.org | ¹H | 6.35 (t, J = 2.1, 2H), 6.82 (t, J = 2.1, 2H), 7.11 (ddd, J = 9.0, 7.9, 1.7, 1H), 7.31 (dd, J = 7.8, 1.6, 1H), 7.42 (ddd, J = 8.8, 7.7, 1.4, 1H), 7.95 (dd, J = 8.0, 1.4, 1H) |
| 2-Iodoaniline orgsyn.org | ¹³C | 96.0, 109.3, 122.3, 128.2, 129.1, 129.6, 140.1, 144.2 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Density Functional Theory (DFT) calculations, often using the B3LYP functional, are widely employed to compute the harmonic vibrational frequencies of molecules. asianpubs.org These theoretical frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method. asianpubs.orgtsijournals.com
For this compound, key vibrational modes would include the N-H stretch of the secondary amine, C-H stretches of the aromatic and furan rings, and the C-N and C-I stretching vibrations. The N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.
The vibrational spectrum of the 2-iodoaniline moiety would contribute characteristic bands. For instance, the N-H symmetric and asymmetric stretching vibrations in aniline derivatives are observed around 3368 and 3119 cm⁻¹. researchgate.net The C-N stretching vibration in aniline has been assigned at 1282 cm⁻¹ in the IR spectrum. materialsciencejournal.org The presence of the heavy iodine atom would give rise to a C-I stretching vibration at a lower frequency, typically in the range of 500-600 cm⁻¹.
The furan ring has its own set of characteristic vibrations. The C-H stretching vibrations of the furan ring are expected around 3100-3200 cm⁻¹. The ring stretching vibrations (C=C and C-O-C) would appear in the 1300-1600 cm⁻¹ region. globalresearchonline.net For furan itself, ring vibrations are observed at 1491, 1384, and 1140 cm⁻¹. nist.gov
By calculating the potential energy distribution (PED), each computed vibrational mode can be assigned to specific internal coordinates (stretching, bending, torsion), providing a detailed understanding of the molecule's vibrational dynamics.
Table 2: Key Predicted Vibrational Frequencies for this compound based on Analogue Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Corresponding Fragment |
| N-H Stretch | 3300 - 3500 | 2-Iodoaniline |
| Aromatic C-H Stretch | > 3000 | 2-Iodoaniline |
| Furan C-H Stretch | 3100 - 3200 | Furan |
| Aliphatic C-H Stretch | < 3000 | Ethyl group |
| C=C Ring Stretch | 1300 - 1600 | Furan, Aniline |
| C-N Stretch | ~1280 | 2-Iodoaniline |
| C-I Stretch | 500 - 600 | 2-Iodoaniline |
Time-dependent density functional theory (TD-DFT) is a popular computational method for simulating UV-Vis absorption spectra. medium.com It calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands, respectively.
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the 2-iodoaniline and furan chromophores. Furan itself exhibits a UV absorption maximum around 205-220 nm. nist.gov The aniline chromophore typically shows two absorption bands, a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, which are due to π → π* transitions.
The presence of the iodine substituent on the aniline ring is likely to cause a bathochromic (red) shift of these absorption bands. For 2-iodoaniline, experimental UV-Vis data is available, and theoretical calculations can be correlated with these findings. nih.gov The combination of the furan and iodoaniline moieties in the target molecule would likely result in a complex spectrum with multiple overlapping bands. TD-DFT calculations can help to deconvolute these spectra by assigning each absorption band to specific electronic transitions between molecular orbitals, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The choice of functional and the inclusion of solvent effects are critical for obtaining accurate UV-Vis spectral predictions. medium.comnih.gov Different functionals can yield varying excitation energies, and it is often necessary to benchmark several to find the most appropriate one for the system under study. nih.gov
Solvation Models in Computational Chemistry
Chemical reactions and spectroscopic measurements are most often carried out in solution. The solvent can have a significant impact on the properties and reactivity of a solute molecule. Computational solvation models are therefore essential for accurately simulating chemical systems in the condensed phase. asianpubs.org These models can be broadly categorized into two types: explicit and implicit.
Explicit solvent models treat individual solvent molecules as part of the quantum mechanical or molecular mechanical calculation. researchgate.net While this approach provides a detailed picture of solute-solvent interactions, it is computationally very expensive.
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netasianpubs.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). orgsyn.org These models offer a good balance between accuracy and computational cost and are widely used for predicting the properties of molecules in solution. chemicalbook.com For a molecule like this compound, using an implicit solvation model in DFT and TD-DFT calculations would be crucial for obtaining theoretical spectroscopic data that can be reliably compared with experimental measurements performed in a specific solvent.
Synthetic Applications and Derivatization Strategies of N 1 Furan 2 Yl Ethyl 2 Iodoaniline
Role as a Precursor and Building Block in Complex Molecule Synthesis
N-[1-(furan-2-yl)ethyl]-2-iodoaniline serves as a valuable building block for the synthesis of complex heterocyclic systems, particularly fused quinoline (B57606) derivatives. The strategic positioning of the secondary amine and the ortho-iodo group allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic compounds.
One of the most significant applications is in the synthesis of furo[3,2-c]quinolones. These scaffolds are of considerable interest due to their prevalence in pharmacologically active compounds, exhibiting properties such as antimicrobial, antimalarial, and antiplatelet aggregation activities. nih.gov The general synthetic strategy involves a palladium-catalyzed intramolecular cyclization. For instance, after protection of the secondary amine, the molecule can undergo an intramolecular Heck-type reaction or a CO-insertion followed by cyclization to construct the quinolone core. This approach provides a direct route to angularly fused tricyclic systems that are otherwise challenging to assemble. nih.govrsc.org
Furthermore, the iodo-substituent enables various cross-coupling reactions prior to cyclization, allowing for the introduction of diverse functionalities onto the final heterocyclic product. This modularity makes this compound a strategic precursor for creating libraries of complex molecules for drug discovery and materials science. For example, a Sonogashira coupling followed by an intramolecular cyclization can yield 2,3-disubstituted benzo[b]furans and related heterocycles. organic-chemistry.org
Derivatization for Enhanced Reactivity and Selectivity
To fully exploit the synthetic potential of this compound, various derivatization strategies can be employed. These modifications are designed to protect reactive sites, enhance the reactivity of specific functional groups, or introduce new functionalities for subsequent transformations.
Amine Protection and Deprotection Strategies
The secondary amine in this compound is both basic and nucleophilic, which can interfere with many synthetic transformations, particularly those involving strong bases or electrophilic reagents. researchgate.net Therefore, its protection is a crucial step in many synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. total-synthesis.commasterorganicchemistry.com
The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or under catalyst-free conditions. niscpr.res.inorganic-chemistry.org The resulting N-Boc protected carbamate (B1207046) is stable to most nucleophiles, bases, and reductive conditions like catalytic hydrogenation. total-synthesis.com Deprotection is cleanly accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which cleaves the carbamate to regenerate the amine. masterorganicchemistry.comfishersci.co.uk This protection-deprotection sequence provides an orthogonal strategy, allowing for modifications at other parts of the molecule without affecting the amine. total-synthesis.comorganic-chemistry.org
Table 1: Representative Conditions for Amine Protection and Deprotection
| Step | Reagent(s) | Solvent | Conditions | Reference(s) |
|---|---|---|---|---|
| Protection (N-Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (B109758) (DCM), THF, or Water/Acetone | Room Temperature, often with a mild base (e.g., Et₃N, DMAP) or catalyst-free | total-synthesis.comniscpr.res.in |
| Deprotection | Trifluoroacetic acid (TFA) or HCl (4M) | Dichloromethane (DCM) or Dioxane | Room Temperature | masterorganicchemistry.comfishersci.co.uk |
Modification of the Furan (B31954) Ring
The furan moiety is an electron-rich aromatic heterocycle that can undergo a variety of chemical transformations. numberanalytics.comnumberanalytics.com Its reactivity can be harnessed to introduce further complexity into the molecular structure.
Electrophilic Aromatic Substitution : The furan ring is highly susceptible to electrophilic attack, primarily at the C5-position (adjacent to the oxygen and distal to the ethyl substituent). numberanalytics.compharmaguideline.com Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS), nitration, and formylation can be performed to introduce new functional groups. pharmaguideline.com
Oxidation and Dearomatization : The furan ring can be subjected to oxidative cleavage or dearomatization. researchgate.netorganicreactions.org Oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to ring-opening, forming 1,4-dicarbonyl compounds, which are versatile synthetic intermediates. pharmaguideline.comorganicreactions.org Alternatively, dearomatization reactions, for instance using cobalt catalysts, can convert the furan into other cyclic structures like lactones or silyl (B83357) peroxides. nyu.edu
Cycloaddition Reactions : Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, forming bicyclic adducts. numberanalytics.comedurev.in This provides a powerful method for constructing complex, three-dimensional frameworks.
Manipulation of the Iodine Substituent
The carbon-iodine bond is the most versatile handle for synthetic manipulation on the aniline (B41778) ring. Iodoarenes are highly prized substrates for transition-metal-catalyzed cross-coupling reactions due to their high reactivity. nih.gov
Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction allows for the formation of a carbon-carbon bond between the 2-iodoaniline (B362364) moiety and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This is a powerful method for synthesizing arylalkynes, which are precursors to many complex structures, including fused heterocycles. organic-chemistry.orgyoutube.com
Suzuki Coupling : The palladium-catalyzed Suzuki reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is exceptionally robust and tolerant of many functional groups, enabling the synthesis of biaryl compounds or the introduction of vinyl groups.
Heck Coupling : This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, providing a route to stilbene-like structures or other vinylated derivatives.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction can form a new carbon-nitrogen bond, allowing for the introduction of a second amino group at the ortho position to the existing side chain.
Table 2: Common Cross-Coupling Reactions for the Iodine Substituent
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) | Arylalkyne | organic-chemistry.orgwikipedia.org |
| Suzuki | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or Arylalkene | numberanalytics.com |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Arylated Alkene | libretexts.org |
Development of Catalysts and Ligands
The inherent chirality of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Chiral ligands are essential for modifying metal catalysts to achieve high enantioselectivity in chemical reactions. nih.gov
Chiral Catalyst Design
The structure of this compound contains a chiral center and two potential coordinating atoms: the nitrogen of the aniline and the oxygen of the furan ring. This N,O-motif is common in "privileged" ligand classes used in asymmetric catalysis. nih.govrsc.org
To be used as a ligand, the non-coordinating iodo-group is typically replaced with a coordinating donor group, such as a diphenylphosphino moiety. This can be achieved via lithium-halogen exchange followed by quenching with chlorodiphenylphosphine (B86185) (Ph₂PCl). The resulting molecule is a chiral P,N,O-tridentate or P,N-bidentate ligand, depending on the coordination mode of the furan oxygen. Such ligands can coordinate to a metal center (e.g., Palladium, Rhodium, Iridium), creating a chiral environment that can induce stereoselectivity in a catalytic reaction. nih.govacs.org
The synthesis of chiral ligands from readily available chiral amino alcohols is a well-established strategy. rsc.orgresearchgate.netmdpi.com this compound can be viewed as a derivative of a chiral amino alcohol, and its application in catalyst design follows similar principles. The modular nature of its synthesis allows for fine-tuning of the steric and electronic properties of the resulting ligand by modifying the furan, the aniline backbone, or the coordinating groups to optimize performance for a specific asymmetric transformation, such as hydrogenation, allylic substitution, or conjugate addition. nih.govacs.orgprinceton.edu
Ligand Applications in Organometallic Chemistry
The design and synthesis of ligands are pivotal in the development of transition metal catalysts. mdpi.com Ligands can influence the steric and electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst. mdpi.com The this compound scaffold is of particular interest due to the potential for N,O-bidentate coordination. Such ligands can stabilize metal centers and play a crucial role in a variety of catalytic processes, including cross-coupling reactions and polymerization. mdpi.comnih.gov
Research into related N-aryl amine structures has demonstrated their utility in forming potent catalysts. For instance, palladium-catalyzed N-arylation reactions are widely used in the synthesis of complex molecules, including biologically active compounds and new materials. nih.govbeilstein-journals.org The 2-iodoaniline functionality within the title compound provides a reactive handle for intramolecular cyclization reactions, often mediated by palladium or copper catalysts, leading to the formation of fused heterocyclic systems. beilstein-journals.orgrsc.org
While specific studies detailing the use of this compound as a ligand are not extensively documented, the known reactivity of its constituent parts suggests significant potential. The furan moiety itself can participate in various coordination modes with transition metals, including η¹(C), η²(C=C), and even as a bridging ligand. nih.gov This versatility, combined with the chelating ability of the ethylamine (B1201723) linker, could lead to the formation of novel organometallic complexes with unique catalytic properties.
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Center (Example) | Potential Application |
| N (amine) | Palladium (Pd) | Cross-coupling reactions |
| O (furan) | Rhodium (Rh) | Hydroformylation |
| N, O (bidentate) | Copper (Cu) | Asymmetric catalysis |
Contribution to Heterocyclic and Organohalogen Chemistry
The this compound molecule is a valuable precursor in the synthesis of diverse heterocyclic structures and serves as a significant substrate in the study of organohalogen chemistry.
The furan nucleus is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds with important biological activities. uomus.edu.iqsemanticscholar.org Transition metal-catalyzed reactions are a powerful tool for the synthesis and functionalization of furan derivatives. researchgate.netresearchgate.net The presence of the furan ring in this compound allows for its incorporation into more complex polyheterocyclic systems. nih.govmdpi.com
The 2-iodoaniline portion of the molecule is particularly reactive and serves as a key building block in modern synthetic chemistry. The carbon-iodine bond is susceptible to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. beilstein-journals.orgnih.gov These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a multitude of substituted aniline derivatives.
Furthermore, the ortho-iodo-amino functionality is a classic precursor for the synthesis of indole (B1671886) rings, a privileged scaffold in medicinal chemistry. organic-chemistry.orgmdpi.commetu.edu.tr Intramolecular cyclization of N-substituted 2-iodoanilines is a well-established strategy for constructing the indole core. rsc.orgorganic-chemistry.org In the case of this compound, intramolecular Heck-type reactions could potentially lead to the formation of novel furan-fused indole derivatives.
The study of organohalogen compounds is crucial for understanding reaction mechanisms and developing new synthetic methodologies. The 2-iodoaniline moiety allows for the investigation of various metal-mediated and radical-based cyclization pathways. rsc.org For example, samarium(II) iodide has been shown to mediate the cyclization of N-allenyl-2-iodoanilines to form indoles under mild conditions, proceeding through an aryl radical intermediate. rsc.org
Table 2: Key Reactions and Products in Heterocyclic Synthesis
| Reactant | Reagent/Catalyst | Product Type | Significance |
| N-substituted 2-iodoaniline | Palladium(0) catalyst | Indole derivative | Access to biologically active scaffolds organic-chemistry.orgmdpi.com |
| Furan-containing substrate | Transition metal catalyst | Functionalized furan | Building blocks for complex molecules researchgate.netresearchgate.net |
| 2-Iodoaniline derivative | Copper(I) iodide | Fused heterocycle | Synthesis of novel polycyclic systems beilstein-journals.org |
Q & A
Q. What computational strategies predict the binding affinity of this compound to biological targets like enoyl-ACP reductase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with residues like Tyr158 and Met103 in enoyl-ACP reductase ( ). For furan-thiadiazole hybrids, hydrogen bonding and π-alkyl interactions with these residues correlated with antitubercular activity (IC₅₀ ~3.1 µg/mL). Free energy calculations (MM-PBSA/GBSA) refine affinity predictions .
Q. How can structural modifications optimize the compound's bioactivity while maintaining furan-iodoaniline pharmacophore integrity?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the aniline ring enhance electrophilicity for nucleophilic targets.
- Furan substitution : Methyl groups at C5 improve metabolic stability ().
- Iodine replacement : Bromine or CF₃ groups may retain halogen bonding while reducing steric hindrance.
Bioisosteric replacements (e.g., thiadiazole for aniline) in maintained activity while improving solubility .
Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Strategies include:
- Dose-response validation : Re-test activity across multiple concentrations (e.g., MIC vs. IC₅₀).
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays.
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO) with activity trends. For furan derivatives in , PASS prediction aligned with in vitro antitubercular results, reducing false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
